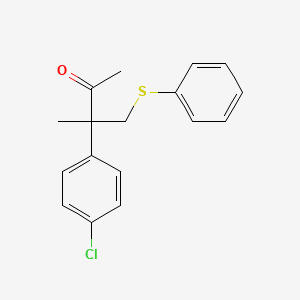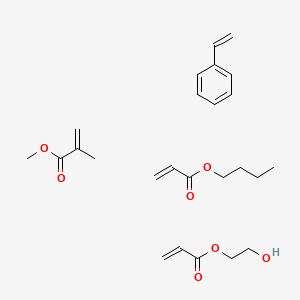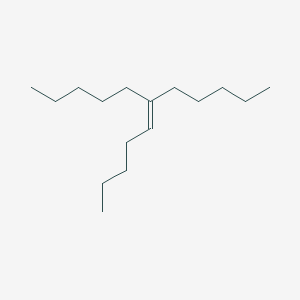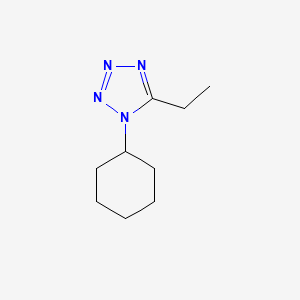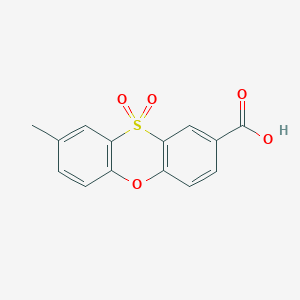![molecular formula C14H20Cl3NO B14654803 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride CAS No. 52702-76-8](/img/structure/B14654803.png)
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is a synthetic organic compound characterized by its phenolic structure with dichloro substitutions and a cyclohexylmethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with a phenol derivative, such as 2,4-dichlorophenol.
Substitution Reaction: The phenol derivative undergoes a substitution reaction with cyclohexylmethylamine under controlled conditions to introduce the cyclohexylmethylamino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents may be adjusted to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Modified amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group may also play a role in binding to receptors or other biomolecules, affecting cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenol: A simpler phenolic compound with similar dichloro substitutions but lacking the cyclohexylmethylamino group.
2,6-Dichloro-4-[(dimethylamino)methyl]phenol: Another phenolic compound with dichloro substitutions and a dimethylamino group instead of cyclohexylmethylamino.
Uniqueness
2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride is unique due to the presence of the cyclohexylmethylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Eigenschaften
CAS-Nummer |
52702-76-8 |
|---|---|
Molekularformel |
C14H20Cl3NO |
Molekulargewicht |
324.7 g/mol |
IUPAC-Name |
2,4-dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H19Cl2NO.ClH/c15-12-6-11(14(18)13(16)7-12)9-17-8-10-4-2-1-3-5-10;/h6-7,10,17-18H,1-5,8-9H2;1H |
InChI-Schlüssel |
GIHGKRNSUJXSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CNCC2=C(C(=CC(=C2)Cl)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14654720.png)
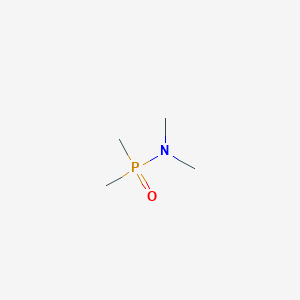
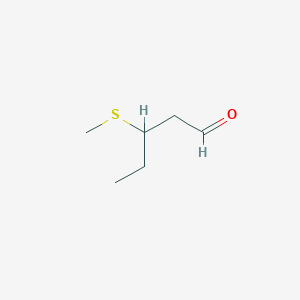

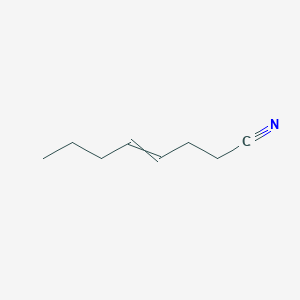
![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)
